Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-
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Overview
Description
Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzamide core, substituted with bis(2-hydroxyethyl)amino and azo groups, along with a chloro-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- typically involves multiple steps, starting with the preparation of the azo compound. The azo coupling reaction is a key step, where an aromatic amine reacts with a diazonium salt to form the azo linkage. The bis(2-hydroxyethyl)amino group is introduced through nucleophilic substitution reactions, often under basic conditions. The final step involves the formation of the benzamide structure through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of aromatic amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce aromatic amines.
Scientific Research Applications
Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its azo group.
Biology: Studied for its potential as a biological stain and in the development of biosensors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active metabolites that interact with cellular components, leading to various biological effects. The bis(2-hydroxyethyl)amino group may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Azo compounds: Other azo compounds with different aromatic groups and substituents.
Chloro-nitrophenyl derivatives: Compounds with similar chloro-nitrophenyl groups but different functional groups.
Uniqueness
Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
68310-06-5 |
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Molecular Formula |
C23H22ClN5O5 |
Molecular Weight |
483.9 g/mol |
IUPAC Name |
N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C23H22ClN5O5/c24-19-14-18(29(33)34)7-8-20(19)26-27-21-9-6-17(28(10-12-30)11-13-31)15-22(21)25-23(32)16-4-2-1-3-5-16/h1-9,14-15,30-31H,10-13H2,(H,25,32) |
InChI Key |
NGQZKLOOMICCSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N(CCO)CCO)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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